4-tert-Butylbenzyl chloride CAS number 19692-45-6 specifics.
4-tert-Butylbenzyl chloride CAS number 19692-45-6 specifics.
An In-depth Technical Guide to 4-tert-Butylbenzyl Chloride (CAS: 19692-45-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-tert-Butylbenzyl chloride (CAS number 19692-45-6) is a pivotal organic compound, serving as a versatile intermediate in the synthesis of a wide range of high-value chemicals.[1] Its unique molecular structure, featuring a benzyl chloride backbone substituted with a bulky tert-butyl group, imparts specific chemical properties that are highly valuable in organic synthesis.[2] This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, key applications in pharmaceutical and agrochemical industries, and essential safety information.
Core Physicochemical Properties
4-tert-Butylbenzyl chloride is a colorless to pale yellow liquid with a characteristic pungent, aromatic odor.[1][3] The presence of the hydrophobic tert-butyl group results in limited solubility in water, while it demonstrates good solubility in common organic solvents.[3][4] Its benzylic chloride functional group makes it a reactive species, particularly in nucleophilic substitution reactions.[3][5]
| Property | Value |
| CAS Number | 19692-45-6 |
| Molecular Formula | C₁₁H₁₅Cl[3] |
| Molecular Weight | 182.69 g/mol [4] |
| IUPAC Name | 1-(chloromethyl)-4-(tert-butyl)benzene |
| Synonyms | 4-(tert-Butyl)-α-chlorotoluene, 1-Chloromethyl-4-tert-butylbenzene[6] |
| Appearance | Colorless to light yellow liquid[7] |
| Boiling Point | 101-105 °C at 7 mmHg[6][8] |
| Density | 0.945 g/mL at 25 °C[6][8] |
| Refractive Index (n20/D) | 1.521[6][8] |
| Solubility | Slightly soluble in water[4][8] |
Synthesis and Reaction Mechanism
The primary industrial synthesis of 4-tert-butylbenzyl chloride is achieved through the chloromethylation of tert-butylbenzene. This electrophilic aromatic substitution involves reacting tert-butylbenzene with a source of formaldehyde and hydrogen chloride, typically in the presence of an acid catalyst.
Caption: Synthesis of 4-tert-butylbenzyl chloride.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol outlines a common method for synthesizing 4-tert-butylbenzyl chloride, adapted from established industrial processes.[9][10]
Materials:
-
tert-Butylbenzene (1.0 eq)
-
Paraformaldehyde (1.5 eq)
-
Concentrated Hydrochloric Acid (36%)
-
Concentrated Sulfuric Acid (98%) or another suitable catalyst
-
Dichloromethane (for extraction)
-
5% Sodium Bicarbonate solution (for washing)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add tert-butylbenzene.
-
Reagent Addition: With vigorous stirring, add paraformaldehyde and concentrated sulfuric acid.
-
Chloromethylation: Heat the mixture in a water bath to 70-75°C.[9][10] Slowly add concentrated hydrochloric acid through the addition funnel. Maintain the reaction temperature for 12-14 hours.[9]
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Separate the organic layer. Wash it sequentially with water, 5% sodium bicarbonate solution, and finally with brine.[9]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield high-purity 4-tert-butylbenzyl chloride.[10]
Caption: Experimental workflow for synthesis.
Applications in Research and Drug Development
4-tert-Butylbenzyl chloride is a cornerstone intermediate, not a final active ingredient. Its value lies in providing a reactive handle (the chloromethyl group) to introduce the lipophilic 4-tert-butylbenzyl moiety into larger, more complex molecules.
-
Pharmaceuticals: It is a key building block in the synthesis of various therapeutic agents.[2] Its applications include the development of antiallergic drugs, analgesics, and vanilloid receptor agonists.[2][5] It has also been identified as an intermediate in preparing potential agents against lung cancer cells.[11]
-
Agrochemicals: In the agrochemical industry, it is used to produce pesticides, such as the acaricide Pyridaben.[1][9]
-
Fragrances and Flavors: The compound serves as a precursor in the synthesis of fragrance ingredients, including α-methyl-p-tert-butyl phenylpropionaldehyde (Lilial).[1][9]
Caption: Major application pathways for the intermediate.
Safety and Handling
4-tert-Butylbenzyl chloride is classified as a hazardous substance and requires careful handling.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[7][12] It is also a lachrymator, meaning it can cause tearing.[7]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7]
-
Handling: All work should be conducted in a well-ventilated chemical fume hood.[3] Avoid breathing mists or vapors.[7]
-
Storage: Store in a dry, cool, and well-ventilated area in a tightly closed container.[7] It should be stored in a corrosives-designated area.[6]
In case of exposure, immediate medical attention is required. For skin contact, wash off immediately with plenty of water. For eye contact, rinse immediately with plenty of water for at least 15 minutes.[7] Always consult the Safety Data Sheet (SDS) before use.[13]
References
- 1. datainsightsmarket.com [datainsightsmarket.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 19692-45-6: 4-tert-Butylbenzyl chloride | CymitQuimica [cymitquimica.com]
- 4. 4-tert-Butylbenzyl chloride, 99% | Fisher Scientific [fishersci.ca]
- 5. nbinno.com [nbinno.com]
- 6. 4-tert-Butylbenzyl chloride 99 19692-45-6 [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 4-tert-Butylbenzyl chloride | 19692-45-6 [chemicalbook.com]
- 9. CN105294386A - Synthesis method of p-tert-butyl benzyl chloride - Google Patents [patents.google.com]
- 10. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. 4-tert-Butylbenzyl Chloride | 19692-45-6 | TCI AMERICA [tcichemicals.com]
- 13. SDS of 4-tert-Butylbenzyl chloride, Safety Data Sheets, CAS 19692-45-6 - chemBlink [chemblink.com]
